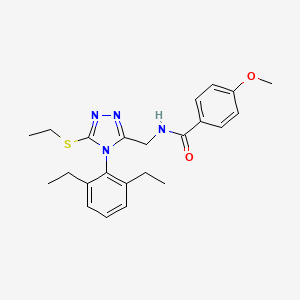

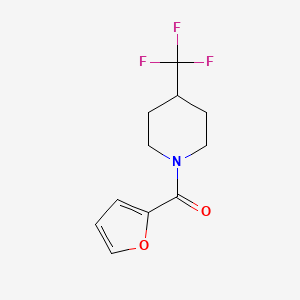

![molecular formula C25H24N2O5S B2615434 (3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone CAS No. 1114658-66-0](/img/structure/B2615434.png)

(3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule. It contains a dimethoxyphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with two methoxy groups (a carbon bound to three hydrogens and an oxygen) attached . It also contains a benzothiazin group, which is a type of organic compound that contains a benzene ring fused to a thiazine ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, 3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, 3,4-Dimethoxyphenylacetone has a molecular weight of 194.2271 .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Chemical Reactivity

- Novel Transformations and Synthesis : A study outlined a novel transformation for synthesizing xanthones and related products, demonstrating the reactivity of certain phenylmethanone derivatives under specific conditions, highlighting innovative pathways in organic synthesis (Johnson et al., 2010).

- Bromination and O-Demethylation : Research on the selective O-demethylation during the bromination of diphenylmethanone derivatives shows the intricate reactivity patterns that can be achieved with precise control over reaction conditions, leading to a variety of bromophenol derivatives (Çetinkaya et al., 2011).

Biological Activities and Applications

- Carbonic Anhydrase Inhibition : Compounds structurally related to the query chemical have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating potential therapeutic applications by modulating enzyme activity (Çetinkaya et al., 2014).

- Antioxidant Properties : Studies have explored the antioxidant properties of derivatives, showing that certain brominated phenylmethanone derivatives possess significant radical scavenging activity, suggesting their utility in mitigating oxidative stress (Çetinkaya et al., 2012).

Material Science and Polymer Applications

- Polymer Synthesis and Conductivity : The development of poly(arylene ether sulfone) bearing benzyl-type quaternary ammonium pendants from difluoro aromatic ketone monomers demonstrates the application of phenylmethanone derivatives in creating materials with specific properties, such as hydroxide conductivity and alkaline stability (Shi et al., 2017).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5S/c1-26(2)18-10-12-19(13-11-18)27-16-24(33(29,30)23-8-6-5-7-20(23)27)25(28)17-9-14-21(31-3)22(15-17)32-4/h5-16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHTVEKQYDWOCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/no-structure.png)

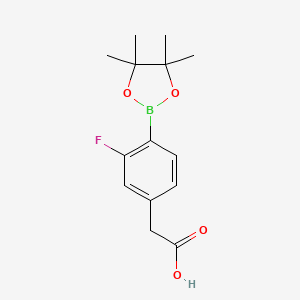

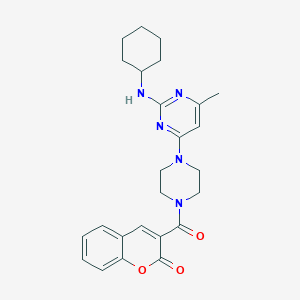

![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2615360.png)

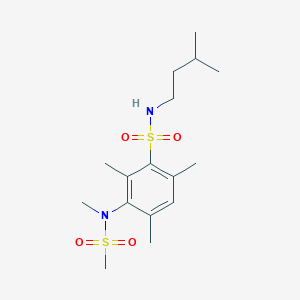

![(6-(cyclopentyloxy)pyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2615362.png)

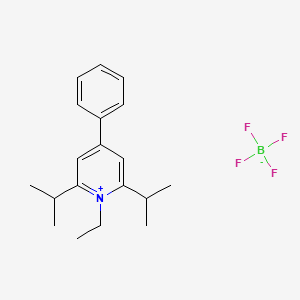

![1-(4-Ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2615364.png)

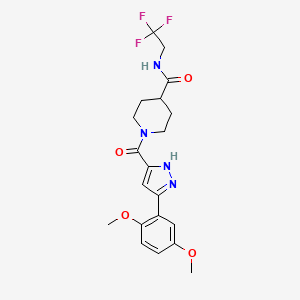

![N-(3,4-dimethylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2615367.png)

![N-butyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2615370.png)

![5-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2615374.png)